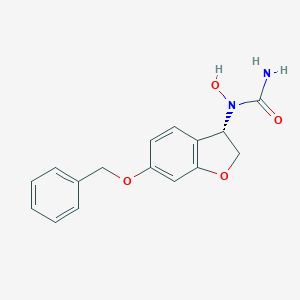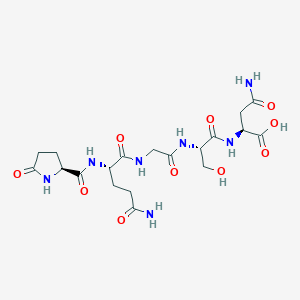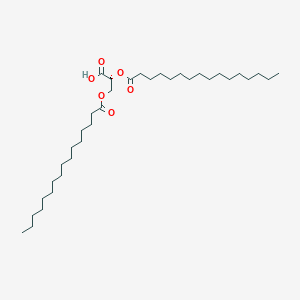
2,3-Dipalmitoylglyceric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dipalmitoylglyceric acid (DPG) is a phospholipid that is found in the cell membranes of various organisms. It is composed of two palmitic acid molecules attached to a glycerol backbone at the sn-1 and sn-2 positions, with a phosphoric acid group at the sn-3 position. DPG has been studied extensively due to its important roles in various biological processes, including signal transduction, membrane structure, and lipid metabolism.
Mecanismo De Acción
The mechanism of action of 2,3-Dipalmitoylglyceric acid is complex and not fully understood. It is thought to interact with various proteins and enzymes in the cell membrane, affecting their function and activity. 2,3-Dipalmitoylglyceric acid has also been shown to modulate ion channels and transporters, as well as to regulate lipid metabolism and signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2,3-Dipalmitoylglyceric acid has been shown to have various biochemical and physiological effects in the body. It is important for maintaining the integrity and function of cell membranes, as well as for regulating lipid metabolism and signaling pathways. 2,3-Dipalmitoylglyceric acid has also been shown to have anti-inflammatory and antioxidant properties, as well as to play a role in the immune response and the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dipalmitoylglyceric acid has several advantages for use in lab experiments, including its availability, stability, and well-defined properties. However, it also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for research on 2,3-Dipalmitoylglyceric acid, including the development of new methods for its synthesis and analysis, as well as the exploration of its potential applications in drug development and disease diagnosis and treatment. Further studies are also needed to fully understand the mechanism of action of 2,3-Dipalmitoylglyceric acid and its role in various biological processes.
Métodos De Síntesis
2,3-Dipalmitoylglyceric acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of palmitic acid with glycerol in the presence of a catalyst, while enzymatic synthesis involves the use of enzymes such as lipases to catalyze the reaction.
Aplicaciones Científicas De Investigación
2,3-Dipalmitoylglyceric acid has been widely used in scientific research due to its unique properties and functions. It has been used as a model lipid in studies of membrane structure and function, as well as in studies of lipid metabolism and signaling pathways. 2,3-Dipalmitoylglyceric acid has also been used as a tool for the development of new drugs and therapies, as well as in the diagnosis and treatment of various diseases.
Propiedades
Número CAS |
139627-48-8 |
|---|---|
Nombre del producto |
2,3-Dipalmitoylglyceric acid |
Fórmula molecular |
C35H66O6 |
Peso molecular |
582.9 g/mol |
Nombre IUPAC |
(2R)-2,3-di(hexadecanoyloxy)propanoic acid |
InChI |
InChI=1S/C35H66O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(36)40-31-32(35(38)39)41-34(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,38,39)/t32-/m1/s1 |
Clave InChI |
YNDKVGFDHKZHQI-JGCGQSQUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](C(=O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Otros números CAS |
139627-48-8 |
Sinónimos |
2,3-dipalmitoyl-D-glyceric acid 2,3-dipalmitoylglyceric acid 2,3-dPGA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



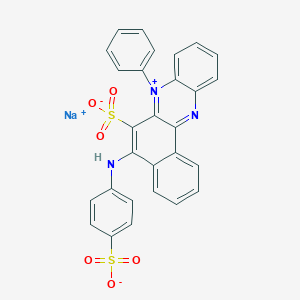
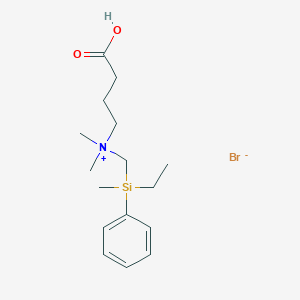
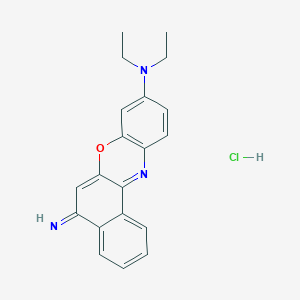



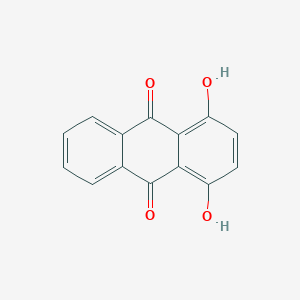


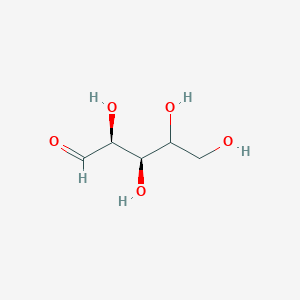

![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)
